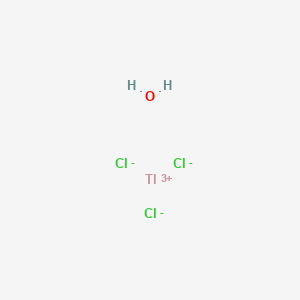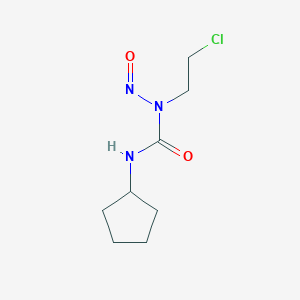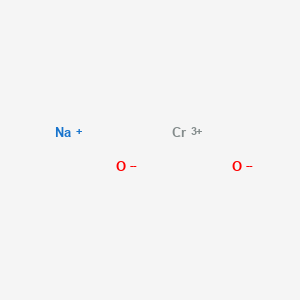
(Cyclohexyloxy)trimethylsilane
Übersicht
Beschreibung
(Cyclohexyloxy)trimethylsilane, also known as CHOTMS, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. CHOTMS has many applications in the field of biochemistry and is used to study the mechanism of action of various biological molecules.
Wirkmechanismus
The mechanism of action of (Cyclohexyloxy)trimethylsilane is related to its ability to protect hydroxyl groups in biological molecules. The trimethylsilyl group in (Cyclohexyloxy)trimethylsilane is relatively bulky and can effectively shield the hydroxyl group from reacting with other molecules. This property is useful in organic synthesis and is used to selectively protect hydroxyl groups in complex molecules.
Biochemische Und Physiologische Effekte
(Cyclohexyloxy)trimethylsilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to handle (Cyclohexyloxy)trimethylsilane with care as it is a flammable liquid that can cause skin irritation and is toxic if ingested.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Cyclohexyloxy)trimethylsilane in lab experiments is its ability to selectively protect hydroxyl groups in complex molecules. This property is useful in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is also relatively easy to handle and is compatible with a wide range of solvents.
One of the limitations of using (Cyclohexyloxy)trimethylsilane is that it is a relatively expensive reagent compared to other protecting groups. It is also a flammable liquid that requires special handling and storage. Additionally, the trimethylsilyl group in (Cyclohexyloxy)trimethylsilane can be difficult to remove from the protected molecule, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research using (Cyclohexyloxy)trimethylsilane. One area of interest is the development of new protecting groups that are more efficient and easier to remove than (Cyclohexyloxy)trimethylsilane. Another area of interest is the application of (Cyclohexyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Finally, there is potential for the use of (Cyclohexyloxy)trimethylsilane in the development of new bioconjugation strategies for the modification of proteins and peptides.
Wissenschaftliche Forschungsanwendungen
(Cyclohexyloxy)trimethylsilane has many applications in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is used to protect hydroxyl groups in carbohydrates, nucleotides, and amino acids. It is also used to modify peptides and proteins to improve their stability and solubility.
Eigenschaften
CAS-Nummer |
13871-89-1 |
|---|---|
Produktname |
(Cyclohexyloxy)trimethylsilane |
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
Kanonische SMILES |
C[Si](C)(C)OC1CCCCC1 |
Andere CAS-Nummern |
13871-89-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
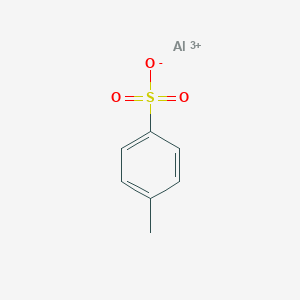
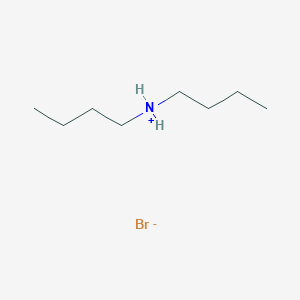
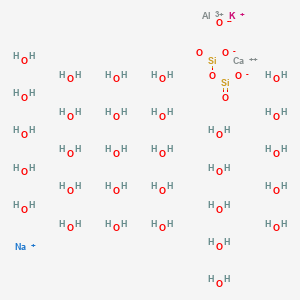
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
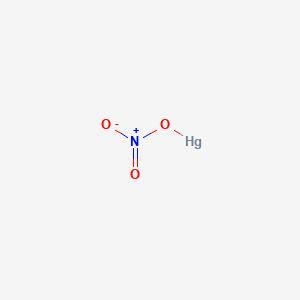

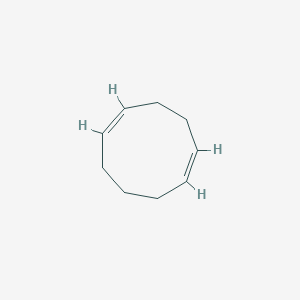
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
